1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one

Description

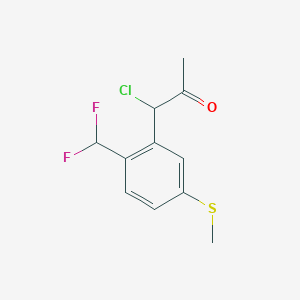

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one (CAS: 1806557-19-6) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₁ClF₂O₂S and a molecular weight of 280.72 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom and a 2-(difluoromethyl)-5-(methylthio)phenyl group. The difluoromethyl (–CF₂H) and methylthio (–SCH₃) substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C11H11ClF2OS |

|---|---|

Molecular Weight |

264.72 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)-5-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)9-5-7(16-2)3-4-8(9)11(13)14/h3-5,10-11H,1-2H3 |

InChI Key |

BVLIGTAMFYSKSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves multi-step organic transformations starting from appropriately substituted benzene derivatives, introducing the difluoromethyl and methylthio groups, followed by formation of the propan-2-one side chain and chlorination at the alpha position of the ketone.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Typical Reagents & Conditions |

|---|---|---|---|

| 1 | Introduction of methylthio group | Starting with a phenol or halogenated benzene, substitution with methylthiol group (-SCH3) at position 5 | Nucleophilic aromatic substitution or thiolation; reagents like sodium methylthiolate or methylthiol under basic conditions |

| 2 | Difluoromethyl group installation | Introduction of difluoromethyl (-CF2H) group at position 2 on the phenyl ring | Difluoromethylation reagents such as difluoromethyl iodide or bromide under palladium-catalyzed conditions or via electrophilic difluoromethylation |

| 3 | Formation of propan-2-one moiety | Acylation or Friedel-Crafts acylation to attach the propan-2-one group at the benzylic position | Acyl chloride derivatives or ketone precursors with Lewis acid catalysts like AlCl3 |

| 4 | Alpha-chlorination of ketone | Chlorination at the alpha-carbon of the propan-2-one moiety to introduce the chloro substituent | Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS) in inert solvents (e.g., dichloromethane) at low temperatures |

Detailed Chlorination Step

The alpha-chlorination is a critical step to obtain the final compound. It is typically conducted under controlled conditions to avoid over-chlorination or side reactions.

| Parameter | Typical Conditions |

|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) |

| Solvent | Dichloromethane or chloroform |

| Temperature | 0 to 5 °C to minimize side reactions |

| Reaction Time | 1 to 3 hours |

| Workup | Quenching with water, extraction, and purification by column chromatography |

Alternative Synthetic Approaches

Some literature suggests alternative routes involving:

- Use of difluoromethylated benzaldehydes as precursors, followed by methylthiolation and subsequent ketone formation.

- Direct electrophilic chlorination of the corresponding propan-2-one derivative bearing difluoromethyl and methylthio substituents on the aromatic ring.

Optimization of these methods focuses on improving yield, selectivity, and purity, especially for industrial-scale synthesis.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 2-(Difluoromethyl)-5-(methylthio)benzene | Friedel-Crafts acylation + alpha-chlorination | Straightforward, well-documented | Requires careful control of chlorination |

| 2 | Difluoromethylated benzaldehyde derivatives | Methylthiolation + ketone formation + chlorination | Potential for higher regioselectivity | Multi-step, longer synthesis time |

| 3 | Halogenated phenyl precursors | Sequential nucleophilic substitution + acylation + chlorination | Versatile starting materials | Possible side reactions during substitutions |

Research Findings and Optimization

- The choice of chlorinating agent and reaction conditions significantly affects the yield and purity of the final compound.

- Use of inert solvents and low temperatures during chlorination minimizes side reactions such as poly-chlorination or decomposition.

- Introduction of difluoromethyl groups is best achieved via palladium-catalyzed cross-coupling reactions or electrophilic difluoromethylation, which offer better control and functional group tolerance.

- Methylthiolation is typically conducted under nucleophilic aromatic substitution conditions with thiolate salts, providing good regioselectivity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share structural motifs with the target molecule, differing primarily in substituents or backbone modifications:

Table 1: Key Structural and Molecular Comparisons

Electronic and Steric Effects

Physicochemical Properties

- Molecular Weight and Lipophilicity:

- Boiling/Melting Points: No direct data are provided, but fluorinated groups (e.g., –CF₂H, –SCF₃) generally lower melting points due to reduced crystallinity .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article delves into the biological activity, synthesis, and applications of this compound, supported by research findings and data.

- Molecular Formula : C11H11ClF2OS

- Molecular Weight : 264.72 g/mol

- CAS Number : 1806449-03-5

The structure features a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. The unique combination of these substituents influences its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. A study on fluorinated derivatives of 2-deoxy-D-glucose (2-DG) showed that halogenated compounds could inhibit glycolysis in glioblastoma multiforme (GBM) cells, suggesting that modifications at the C-2 position can enhance stability and uptake, leading to improved efficacy at lower doses .

Similarly, derivatives of this compound have been noted for their potential to inhibit cancer cell proliferation through mechanisms that may involve modulation of metabolic pathways critical for tumor growth.

Antifungal Activity

Preliminary studies suggest that this compound may also possess antifungal properties. The presence of the difluoromethyl and methylthio groups is believed to contribute to its ability to inhibit fungal growth, although specific mechanisms remain to be fully elucidated.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Starting Materials : The synthesis begins with appropriate aryl thioethers and difluoromethylation reagents.

- Reactions : The compound is formed through a series of nucleophilic substitution reactions where the chloro group is introduced.

- Purification : Final products are purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Case Study 1: Inhibition of Glycolysis in Cancer Cells

A recent study demonstrated that fluorinated analogs of glucose effectively inhibited hexokinase activity in GBM cells, leading to reduced glycolytic flux and increased apoptosis. The structural modifications in these analogs allowed for better binding affinities compared to traditional glucose analogs .

Case Study 2: Antifungal Screening

In vitro assays conducted on various fungal strains indicated that this compound exhibited significant antifungal activity. The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chloro group, difluoromethyl, methylthio | Potential anticancer and antifungal activities |

| 1-(5-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one | Variations in substituent positions | Different biological activity profiles |

| 1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one | Different phenyl position | Altered reactivity due to positional effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis likely involves Friedel-Crafts acylation or halogenation of a pre-functionalized phenylpropanone precursor. For example, describes halogenation using bromine in chloroform, followed by recrystallization from acetone . Optimization parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios of halogenating agents, and catalyst selection (e.g., Lewis acids like AlCl₃). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or repeated recrystallization.

Q. How can the crystal structure of this compound be determined, and what challenges arise due to substituent effects?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard . Challenges include:

- Disorder in heavy atoms : Chlorine and fluorine atoms may exhibit positional disorder, requiring constrained refinement.

- Diffraction quality : Bulky substituents (e.g., difluoromethyl) can reduce crystal symmetry, leading to twinning (as noted in for similar structures) .

- Data collection at low temperatures (e.g., 100 K) improves resolution.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns; ¹⁹F NMR resolves difluoromethyl splitting (δ ~ -120 to -140 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., uses HRMS for ketone analogs) .

- HPLC/GC : Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID detection.

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and methylthio groups influence the compound’s reactivity in nucleophilic substitution or electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Difluoromethyl (-CF₂H) : Strong electron-withdrawing effect via inductive withdrawal, deactivating the phenyl ring and directing EAS to meta positions.

- Methylthio (-SMe) : Electron-donating via resonance, activating the ring for EAS at para/ortho positions.

- Competitive directing effects require computational analysis (e.g., DFT to map electrostatic potential surfaces) or experimental probes like isotopic labeling ( uses similar thiophene derivatives for reactivity studies) .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated shifts (GIAO method).

- Crystallographic validation : Use SCXRD to confirm bond lengths/angles, resolving discrepancies in proposed tautomeric forms (e.g., keto-enol equilibria).

- Dynamic NMR : Detect rotational barriers in methylthio or difluoromethyl groups if splitting patterns deviate from predictions.

Q. How can computational methods (QSPR, DFT) predict the compound’s physicochemical properties or biological activity?

- Methodological Answer :

- QSPR Models : Correlate descriptors (logP, polar surface area) with solubility or permeability using software like COSMO-RS ( references QSPR for similar chlorinated compounds) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra (IR/Raman) or reaction transition states.

- Docking Studies : Screen for potential biological targets (e.g., enzyme inhibition) using AutoDock Vina, guided by substituent hydrophobicity and H-bonding capacity.

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photolysis products using LC-MS.

- Hydrolytic Stability : Assess pH-dependent degradation (e.g., in buffered solutions at pH 2–12) with kinetic modeling ( highlights stability protocols for chlorinated alcohols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.